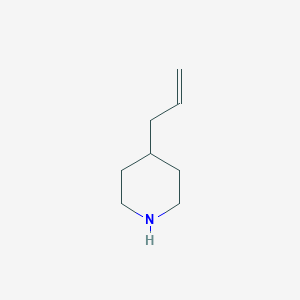

4-(Prop-2-en-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h2,8-9H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEJLNYZSZWLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Analytical and Mechanistic Paradigms in Isomeric Differentiation: A Comprehensive Guide to 1-Allylpiperidine and 4-Allylpiperidine

Executive Summary

The structural differentiation of piperidine isomers—specifically 1-allylpiperidine and 4-allylpiperidine—represents a critical analytical checkpoint in modern drug discovery and organic synthesis. While both share the empirical formula C8H15N, the regiochemistry of the allyl group fundamentally alters their electronic properties, steric profiles, and chemical reactivity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere descriptive data, focusing instead on the causality of isomeric behavior. 4-allylpiperidine (a secondary amine) is heavily utilized as a versatile pharmacophore scaffold in the synthesis of advanced therapeutics, including 1[1] and 2[2]. Conversely, 1-allylpiperidine is an N-alkylated tertiary amine often encountered as a product in specialized3[3]. This guide provides a comprehensive, self-validating framework for distinguishing these isomers.

Structural Causality and Chemical Reactivity

The fundamental divergence between these isomers lies in their amine classification, which dictates their downstream utility:

-

1-Allylpiperidine : The allyl group is covalently bonded to the nitrogen atom, creating a tertiary amine . The nitrogen is sterically hindered and lacks a hydrogen bond donor, rendering it inert to standard acylation or amidation conditions.

-

4-Allylpiperidine : The allyl group is bonded to the C4 position of the piperidine ring, leaving the nitrogen as a secondary amine . This retains the nucleophilic N-H group, allowing it to readily participate in peptide coupling, reductive amination, and nucleophilic substitution.

Chemical reactivity pathways distinguishing secondary and tertiary amine isomers.

Spectroscopic Differentiation (E-E-A-T Principles)

To establish a trustworthy analytical pipeline, we must rely on methods where the physical outputs are direct consequences of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural proof due to predictable electronic shielding effects:

-

1-Allylpiperidine : Because the allyl group is directly attached to the highly electronegative nitrogen, the allylic -CH2- protons are strongly deshielded. In 1H NMR, these protons appear as a distinct multiplet between δ 2.85–3.01 ppm, as documented in4[4]. Furthermore, the spectrum entirely lacks an N-H proton signal.

-

4-Allylpiperidine : The allyl group is attached to the C4 carbon, placing it further from the nitrogen's inductive pull. Consequently, the allylic -CH2- protons shift upfield (δ ~1.90–2.10 ppm). The critical diagnostic feature is the presence of a broad singlet corresponding to the secondary amine N-H (typically δ 1.5–2.0 ppm).

Mass Spectrometry (EI-MS)

While both isomers share a molecular ion (M+) at m/z 125, their fragmentation pathways diverge based on cation stability:

-

1-Allylpiperidine : Under Electron Ionization (EI), the molecule undergoes highly favored α-cleavage. The loss of the allyl radical (M - 41) generates an exceptionally stable piperidinium cation, resulting in a dominant base peak at m/z 84, as detailed in the 5[5].

-

4-Allylpiperidine : Lacking the N-allyl bond, this isomer cannot undergo the same rapid stabilization pathway. Its fragmentation is more complex, often yielding ring-cleavage fragments and lacking the dominant m/z 84 peak.

Table 1: Comparative Quantitative Spectroscopic Data

| Property | 1-Allylpiperidine | 4-Allylpiperidine | Causality / Mechanistic Origin |

| Amine Classification | Tertiary Amine | Secondary Amine | Position of the allyl group (N vs. C4). |

| 1H NMR: Allyl -CH2- | δ 2.85–3.01 ppm | δ 1.90–2.10 ppm | Deshielding by direct attachment to electronegative N in the 1-isomer. |

| 1H NMR: N-H Proton | Absent | δ 1.50–2.00 ppm (broad) | 4-isomer retains the secondary amine proton. |

| 13C NMR: Allyl -CH2- | ~61.6 ppm | ~35.0–40.0 ppm | Direct N-attachment causes significant downfield shift in the 1-isomer. |

| GC-MS Base Peak | m/z 84 | Variable (Complex) | 1-isomer undergoes rapid α-cleavage losing the allyl radical. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your characterization, utilize the following self-validating workflows.

Protocol 1: D2O-Exchange 1H NMR Workflow

Objective : Confirm the presence of the secondary amine via isotopic exchange.

-

Sample Preparation : Dissolve 10-15 mg of the unknown isomer in 0.6 mL of anhydrous CDCl3.

-

Baseline Acquisition : Acquire a standard 1H NMR spectrum (400 MHz). Identify any broad singlets in the δ 1.5–2.0 ppm region.

-

Deuterium Exchange : Add 2 drops of D2O directly to the NMR tube. Shake vigorously for 30 seconds to ensure biphasic mixing.

-

Validation Acquisition : Re-acquire the 1H NMR spectrum.

-

Causality & Interpretation : The labile N-H proton of 4-allylpiperidine will rapidly exchange with deuterium, causing the broad singlet to disappear from the spectrum. 1-allylpiperidine lacks an exchangeable proton; thus, its spectrum will remain structurally identical, providing a self-validating binary outcome.

Protocol 2: GC-MS Fragmentation Analysis

Objective : Differentiate isomers based on radical cation stability.

-

Sample Preparation : Dilute the isomer to 1 mg/mL in GC-grade dichloromethane (DCM).

-

Injection : Inject 1 µL into the GC-MS equipped with a standard non-polar capillary column (e.g., HP-5ms) using a split ratio of 50:1.

-

Ionization : Utilize Electron Ionization (EI) at 70 eV.

-

Causality & Interpretation : Analyze the mass spectrum for the m/z 84 base peak. Its overwhelming presence confirms 1-allylpiperidine due to the favored loss of the N-allyl group[5].

Protocol 3: Ninhydrin Derivatization Assay

Objective : Rapid benchtop screening for secondary vs. tertiary amines.

-

Reagent Preparation : Prepare a 0.2% Ninhydrin solution in ethanol.

-

Spotting : Apply 1 µL of the unknown isomer (10 mg/mL in ethanol) onto a silica gel TLC plate. Apply known primary/secondary amine controls on adjacent spots.

-

Development : Spray the TLC plate evenly with the Ninhydrin reagent.

-

Thermal Activation : Heat the plate using a heat gun or hot plate at 110°C for 2-3 minutes.

-

Causality & Interpretation : Ninhydrin requires a primary or secondary amine to undergo a condensation reaction, ultimately forming the highly conjugated dye known as Ruhemann's purple. 4-allylpiperidine will yield a strong purple spot. 1-allylpiperidine cannot form the requisite iminium intermediate and will remain colorless or faintly yellow.

Analytical workflow for the spectroscopic differentiation of piperidine isomers.

References

- Trost N-Allylation with Allylic Acetates by Using a Cellulose-Palladium Catalyst (University of Nebraska-Lincoln). Contains definitive 1H NMR shift data for 1-allylpiperidine.

- Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles (ACS Catalysis). Details the biocatalytic formation of 1-allylpiperidine.

- 1-(Prop-2-en-1-yl)piperidine (PubChem / NIH). Provides standardized GC-MS fragmentation data and physical properties.

- WO2021091967A1 - Ras inhibitors (Google Patents). Demonstrates the synthetic utility of 4-allylpiperidine as a secondary amine scaffold in oncology.

- US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors (Google Patents). Validates the functionalization of 4-allylpiperidine derivatives in therapeutic development.

Sources

- 1. WO2021091967A1 - Ras inhibitors - Google Patents [patents.google.com]

- 2. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 4-Allylpiperidine Scaffold: Chemical Registry, Synthetic Workflows, and Pharmacological Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in standardizing nomenclature and registry data for highly reactive secondary amines. The pure free base of 4-allylpiperidine is rarely utilized or cataloged in commercial settings due to its oxidative susceptibility and tendency to form carbamates upon exposure to atmospheric carbon dioxide. Consequently, the Chemical Abstracts Service (CAS) registry predominantly features its hydrochloride salts and N-protected derivatives[1][2].

This technical guide provides an in-depth analysis of the 4-allylpiperidine family, focusing on its hydrochloride salts. It details the causality behind structural modifications, self-validating synthetic protocols, and the scaffold's critical role in modern pharmacological applications, such as Monoacylglycerol lipase (MAGL) and integrin inhibition[3][4].

Chemical Identification and CAS Registry Analysis

To ensure long-term stability, crystalline handling, and orthogonal reactivity during complex multi-step syntheses, the 4-allylpiperidine core is almost exclusively handled as a salt or protected intermediate. Table 1 summarizes the quantitative and registry data for the most critical derivatives in this family.

Table 1: Key 4-Allylpiperidine Derivatives and CAS Registry Numbers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Applications / Notes |

| 4-Allylpiperidine-4-carboxylic acid hydrochloride | 2377031-52-0 | C9H16ClNO2 | 205.68 g/mol | Highly stable salt form; building block for CNS therapeutics[1]. |

| Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3 | C11H20ClNO2 | 233.74 g/mol | Esterified precursor; facilitates lipophilic drug design[5]. |

| 4-Allylpiperidine-2,6-dione | 918868-36-7 | C8H11NO2 | 153.18 g/mol | Glutarimide derivative; utilized in heterocycle synthesis[6]. |

| tert-Butyl 4-allylpiperidine-1-carboxylate | 206446-47-1 | C13H23NO2 | 225.33 g/mol | N-Boc protected intermediate; standard for cross-metathesis[2]. |

Structural Causality and Chemical Properties

The strategic value of the 4-allylpiperidine core lies in its bifunctional nature, which allows for highly modular drug design:

-

The Allyl Moiety: Provides a terminal alkene handle ideal for olefin cross-metathesis (using Grubbs catalysts), hydroboration-oxidation, or oxidative cleavage to aldehydes[7].

-

The Piperidine Nitrogen: Serves as a critical pharmacophore for hydrogen bonding in target active sites.

-

Hydrochloride Salt Formation: Converting the free base to a hydrochloride salt (e.g., CAS 2377031-52-0) lowers the Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair. This prevents unwanted nucleophilic attacks during subsequent functionalization of the allyl group. Furthermore, it drastically improves aqueous solubility—a strict prerequisite for in vitro biological assays[1][7].

Experimental Methodology: Synthesis and Functionalization

The following workflows detail the synthesis of the 4-allylpiperidine core. Every step is designed as a self-validating system to ensure high fidelity and yield.

Caption: Workflow for the synthesis of 4-allylpiperidine hydrochloride derivatives via enolate allylation.

Protocol 1: Enolate Allylation of N-Boc-Piperidine-4-carboxylate

This protocol establishes the core quaternary carbon center[3].

-

Preparation: Dissolve 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (19.5 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

-

Enolate Formation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS) (25.3 mL, 1 M in THF).

-

Causality: LiHMDS is a sterically hindered, non-nucleophilic base. At -78°C, it kinetically deprotonates the α-carbon without attacking the ester carbonyl, generating a stable lithium enolate[3].

-

-

Electrophilic Trapping: After 1 hour of stirring at -78°C, add 3-bromoprop-1-ene (allyl bromide, 29.3 mmol). The low temperature suppresses poly-alkylation and ester condensation side reactions[3].

-

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The disappearance of the starting material spot and the emergence of a lower-polarity spot confirms successful allylation.

-

Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Deprotection to 4-Allylpiperidine Hydrochloride

-

Boc Cleavage: Dissolve the N-Boc-4-allylpiperidine intermediate in a 4M HCl in dioxane solution.

-

Reaction Dynamics: Stir at room temperature for 2 hours.

-

Causality: The anhydrous acidic conditions cleanly cleave the tert-butoxycarbonyl group, releasing isobutylene and carbon dioxide gas, while simultaneously protonating the newly freed amine to form the stable hydrochloride salt.

-

-

Self-Validation Checkpoint: The cessation of gas evolution serves as a macroscopic indicator of reaction completion. Subsequent ¹H-NMR analysis in D₂O must confirm the absence of the intense 9-proton singlet at ~1.4 ppm characteristic of the Boc group.

-

Precipitation: Add cold diethyl ether to precipitate the 4-allylpiperidine hydrochloride salt. Filter and dry under high vacuum.

Pharmacological Applications and Target Pathways

4-Allylpiperidine derivatives are pivotal in modern drug discovery, acting as rigidified scaffolds that orient functional groups into deep receptor binding pockets[7].

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). 4-Allylpiperidine spiro-derivatives have been developed as potent MAGL inhibitors[4]. By inhibiting MAGL, these compounds elevate 2-AG levels, providing neuroprotective, anti-inflammatory, and anxiolytic effects via CB1/CB2 receptor activation[4].

Caption: Mechanism of action for 4-allylpiperidine-derived MAGL inhibitors in neuroprotection.

Integrin Inhibition

The functionalized piperidine core is also heavily utilized in the synthesis of αvβ6 integrin inhibitors, which are targeted for the treatment of fibrotic diseases and oncology[3]. The allyl group allows for the attachment of complex lipophilic tails necessary for traversing cell membranes.

Handling, Storage, and Safety Protocols

Based on the standardized Safety Data Sheet (SDS) for 4-Allylpiperidine-4-carboxylic acid hydrochloride (CAS 2377031-52-0), strict laboratory protocols must be observed[1]:

-

Storage: Store in a tightly closed container in a dry, well-ventilated area. Protect from moisture and direct sunlight. Keep away from oxidizing agents and do not expose to temperatures exceeding 50°C (122°F)[1].

-

Handling: Handle under inert gas (Argon or Nitrogen) if long-term storage is required to prevent ambient moisture absorption. Use only non-sparking tools and ensure explosion-proof ventilation[1].

-

PPE: Wear cold-insulating gloves, fire-resistant clothing, and adequate respiratory protection (N95 or equivalent) to prevent inhalation of fine crystalline dust[1].

References

-

Ambeed. CAS No. 2377031-52-0 Specifications: 4-Allylpiperidine-4-carboxylic acid hydrochloride. Retrieved from:

-

Sigma-Aldrich. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride (CAS 1186663-51-3). Retrieved from:

-

LookChem. Cas 918868-36-7, 4-ALLYLPIPERIDINE-2,6-DIONE. Retrieved from:

-

Ambeed. tert-Butyl 4-allylpiperidine-1-carboxylate (CAS 206446-47-1). Retrieved from:

-

Google Patents. WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin. Retrieved from:

-

Google Patents. KR20190104405A - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivative as MAGL inhibitor. Retrieved from:

-

Smolecule. Buy 4-Allylpiperidine-4-carboxylic acid: Chemical Reactions and Biological Activity. Retrieved from:

Sources

- 1. CAS No. 2377031-52-0 Specifications | Ambeed [ambeed.com]

- 2. 206446-47-1|tert-Butyl 4-allylpiperidine-1-carboxylate| Ambeed [ambeed.com]

- 3. WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin - Google Patents [patents.google.com]

- 4. KR20190104405A - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivative as MAGL inhibitor - Google Patents [patents.google.com]

- 5. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. Buy 4-Allylpiperidine-4-carboxylic acid [smolecule.com]

An In-depth Technical Guide to 4-(2-propenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-propenyl)piperidine, a saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular characteristics, outlines plausible synthetic methodologies, predicts its spectroscopic data, and discusses its potential applications, particularly in the realm of drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and the introduction of a reactive allyl group at the 4-position offers a versatile handle for further chemical modifications.[1][2] This guide aims to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel piperidine-based compounds.

Core Molecular Attributes

4-(2-propenyl)piperidine, also known as 4-allylpiperidine, is a derivative of piperidine with a 2-propenyl (allyl) group attached to the fourth carbon atom of the heterocyclic ring.

Molecular Formula and Weight

The fundamental properties of 4-(2-propenyl)piperidine are summarized in the table below. The molecular formula is deduced from the structures of piperidine (C₅H₁₁N) and an allyl group (C₃H₅), with the substitution at the 4-position of the piperidine ring.

| Property | Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.22 g/mol |

| IUPAC Name | 4-(prop-2-en-1-yl)piperidine |

| Canonical SMILES | C=CCC1CCNCC1 |

| InChI Key | FHNFLGAZJPIOAI-UHFFFAOYSA-N |

Synthesis and Methodologies

Proposed Synthetic Workflow from N-Boc-4-piperidone

A common and effective strategy for introducing an allyl group at the 4-position of a piperidine ring involves a Wittig reaction or a Grignard reaction with an N-protected 4-piperidone, followed by deprotection.[2][3]

Caption: Proposed synthetic pathways to 4-(2-propenyl)piperidine.

Experimental Protocol: Wittig Reaction Approach

This protocol is a generalized procedure based on established Wittig reactions.[4][5]

Step 1: Preparation of the Ylide

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyltriphenylphosphonium bromide.

-

Dissolve the phosphonium salt in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide. The formation of a colored solution (often orange or red) indicates ylide generation.

Step 2: Reaction with N-Boc-4-piperidone

-

In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.

-

Slowly add the solution of N-Boc-4-piperidone to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Formation of N-Boc-4-allylidenepiperidine and Subsequent Reduction

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-allylidenepiperidine.

-

Purify the crude product by flash column chromatography.

-

The resulting exocyclic double bond can be reduced to the endocyclic double bond or fully saturated to the allyl group via catalytic hydrogenation (e.g., H₂, Pd/C).

Step 4: Deprotection

-

Dissolve the N-Boc-4-allylpiperidine in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free base into an organic solvent to yield 4-(2-propenyl)piperidine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(2-propenyl)piperidine are not available in the searched literature, the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be predicted based on the analysis of similar piperidine derivatives.[6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH =CH₂ |

| ~5.0 | m | 2H | -CH=CH ₂ |

| ~3.0 | m | 2H | Piperidine H2, H6 (axial) |

| ~2.6 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~2.0 | m | 2H | -CH ₂-CH=CH₂ |

| ~1.7 | m | 2H | Piperidine H3, H5 (axial) |

| ~1.6 | s (br) | 1H | NH |

| ~1.3 | m | 1H | Piperidine H4 |

| ~1.2 | m | 2H | Piperidine H3, H5 (equatorial) |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | -C H=CH₂ |

| ~116 | -CH=C H₂ |

| ~46 | Piperidine C2, C6 |

| ~42 | -C H₂-CH=CH₂ |

| ~35 | Piperidine C4 |

| ~32 | Piperidine C3, C5 |

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, 4-(2-propenyl)piperidine is expected to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z |

| [M]⁺˙ | 125.12 |

| [M+H]⁺ | 126.13 |

Fragmentation in the mass spectrometer would likely involve the loss of the allyl group or fragmentation of the piperidine ring.[8]

Reactivity and Potential Applications

The chemical reactivity of 4-(2-propenyl)piperidine is dictated by two key functional groups: the secondary amine of the piperidine ring and the terminal double bond of the allyl group. This dual functionality makes it a valuable building block in organic synthesis and medicinal chemistry.

Logical Relationship of Reactivity

Caption: Reactivity profile of 4-(2-propenyl)piperidine.

Applications in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS), as well as in cardiovascular and antiviral agents.[1][9] The introduction of an allyl group provides a site for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Scaffold for Library Synthesis: The allyl group can be readily transformed into other functional groups (e.g., alcohols, aldehydes, or other alkyl chains), allowing for the rapid generation of a library of diverse 4-substituted piperidine analogs for structure-activity relationship (SAR) studies.

-

Bioorthogonal Chemistry: The terminal alkene can potentially be used in bioorthogonal reactions, such as tetrazine ligations, for applications in chemical biology and drug delivery.

-

Development of Novel Therapeutics: Substituted piperidines are key components of drugs targeting a variety of receptors and enzymes.[9][10] 4-(2-propenyl)piperidine can serve as a starting material for the synthesis of novel analgesics, antipsychotics, and other CNS-active agents.

Safety and Handling

As a piperidine derivative, 4-(2-propenyl)piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a flammable liquid and an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) of a structurally similar compound.

Conclusion

4-(2-propenyl)piperidine is a valuable, yet not extensively characterized, building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through established synthetic routes from readily available starting materials. The presence of both a secondary amine and a reactive alkene provides a platform for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis and applications.

References

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

Portoghese, P. S., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR [m.chemicalbook.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adichemistry.com [adichemistry.com]

4-allylpiperidine free base vs hydrochloride salt stability

An In-depth Technical Guide to the Stability of 4-Allylpiperidine: Free Base vs. Hydrochloride Salt

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Executive Summary

The selection of an active pharmaceutical ingredient's (API) physical form is a cornerstone of successful drug development, directly influencing its stability, manufacturability, and clinical performance. This guide provides a detailed technical analysis comparing 4-allylpiperidine free base with its hydrochloride salt. We will dissect the fundamental chemical properties that govern their stability, present robust experimental protocols for their evaluation based on industry-standard guidelines, and discuss the strategic implications of form selection. The evidence overwhelmingly supports the hydrochloride salt as the superior form for pharmaceutical development due to its enhanced chemical and physical stability.

Introduction: The Pivotal Role of Salt Selection

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which can be mitigated by early, informed decisions on the API form. For nitrogen-containing heterocyclic compounds like 4-allylpiperidine, the choice between the free base and a salt is paramount. The free base, an oily liquid, possesses a reactive lone pair of electrons on its piperidine nitrogen, making it susceptible to oxidative degradation.[1][2] While potentially offering different solubility profiles in non-polar environments, this inherent instability presents significant hurdles for formulation, storage, and ensuring a consistent shelf life.

Salt formation, specifically creating the hydrochloride salt, is a time-tested strategy to overcome these limitations. By protonating the nitrogen, its reactive lone pair is tied up in a bond, drastically reducing its susceptibility to oxidation.[3] This conversion typically yields a crystalline solid, which offers superior handling properties, thermal stability, and often, improved aqueous solubility—a critical factor for many dosage forms.

Comparative Physicochemical Profile

The fundamental differences in the stability and handling of the two forms are rooted in their distinct physicochemical properties. The hydrochloride salt is a crystalline solid with a high melting point, while the free base is a liquid, underscoring the significant impact of salt formation on the material's physical state.[4][5]

| Property | 4-Allylpiperidine Free Base | 4-Allylpiperidine Hydrochloride Salt | Scientific Rationale |

| Molecular Formula | C₈H₁₅N | C₈H₁₆ClN | Addition of hydrogen chloride across the piperidine nitrogen. |

| Molecular Weight | 125.21 g/mol [5] | ~161.67 g/mol | The addition of one molecule of HCl. |

| Typical Appearance | Colorless to yellow liquid[5] | White to off-white crystalline solid[4] | Salt formation facilitates the creation of an ordered crystal lattice. |

| Melting Point | Not Applicable (Boiling Point ~155-157 °C) | High (e.g., >200 °C for similar structures[4]) | Strong ionic forces in the crystal lattice require more energy to overcome. |

| Aqueous Solubility | Sparingly Soluble | Generally Soluble | The ionic nature of the salt improves interactions with polar water molecules. |

| Oxidative Stability | Low (Susceptible to N-oxidation)[1][2] | High | The lone pair on the nitrogen is protonated, preventing it from acting as an oxidation site.[3] |

| Hygroscopicity | Low | Low to Moderate | Hydrochloride salts can attract atmospheric moisture, a key parameter to evaluate.[6][7][8] |

Core Stability Analysis: Mechanistic Degradation Pathways

Understanding the potential routes of degradation is essential for developing a stable drug product. For 4-allylpiperidine, the primary vulnerabilities lie with the piperidine nitrogen and the allyl group.

Oxidation of the Piperidine Nitrogen: The Free Base's Achilles' Heel

The most significant stability liability of the 4-allylpiperidine free base is the tertiary amine. The lone pair of electrons on the nitrogen atom is a prime target for atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions.[2] This leads to the formation of piperidine N-oxides and other degradation byproducts, which can alter the compound's efficacy and safety profile.[2][3]

The Hydrochloride Salt Advantage: Protonation of the nitrogen to form the hydrochloride salt effectively neutralizes this degradation pathway. The lone electron pair is engaged in a bond with a proton, making it unavailable for oxidation. This single chemical modification confers a dramatic increase in the intrinsic stability of the molecule.[3]

Reactivity of the Allyl Group

The double bond in the allyl group is another potential site for chemical reactions, including oxidation, polymerization, or isomerization.[9][10] While this reactivity is present in both the free base and the salt, the physical form of the API plays a crucial role. The liquid state of the free base allows for greater molecular mobility, potentially facilitating bimolecular degradation reactions. In contrast, the rigid, crystalline lattice of the hydrochloride salt restricts this movement, thereby enhancing the overall stability of the molecule by physically hindering degradative processes.

A Framework for Stability Evaluation: Self-Validating Experimental Protocols

To experimentally confirm the superior stability of the hydrochloride salt, a rigorous, multi-faceted testing program is required. The following protocols are based on International Council for Harmonisation (ICH) guidelines.[11][12]

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods.[13][14][15] The objective is to achieve 5-20% degradation of the API to ensure that the degradation pathways are being adequately stressed.[11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare separate solutions of the free base and the hydrochloride salt at a concentration of 1 mg/mL in appropriate solvents (e.g., acetonitrile/water for the salt, acetonitrile for the free base).

-

Application of Stress Conditions: Expose aliquots of each sample to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours (both as solid/liquid and in solution).

-

Photostability: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).[14]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method.

-

Peak Identification: For any significant degradation products, use LC-MS/MS to determine their mass and aid in structural elucidation.

Workflow for Comparative Stability Assessment:

Caption: Decision logic for API form selection based on stability.

Strategic Implications in Drug Development

The superior stability of the 4-allylpiperidine hydrochloride salt translates directly into tangible development advantages:

-

Formulation Flexibility: Its solid nature and aqueous solubility make it suitable for a wide range of dosage forms, including tablets, capsules, and parenteral solutions.

-

Manufacturing & Handling: As a stable, non-volatile solid, the hydrochloride salt is significantly easier and safer to handle, weigh, and process on a large scale compared to the volatile liquid free base.

-

Regulatory Confidence: A well-characterized, stable crystalline salt form is strongly preferred by regulatory agencies. The robust stability data generated through the protocols above provides a solid foundation for regulatory submissions (IMPD, IND, NDA). [14]* Cost of Goods: While salt formation adds a step to the synthesis, the costs are often offset by reduced batch failures, longer shelf-life, and less stringent storage and shipping requirements. [16]

Conclusion and Recommendation

References

- Biosynce. (2025, July 29).

- ResolveMass Laboratories. (2026, February 15).

- Benchchem.

- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- RSC Publishing. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.

- Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry.

- Pharmaceutical Laws. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment.

- SGS Thailand.

- International Council for Harmonisation. ICH Harmonised Guideline - Stability Testing of New Drug Substances and Products Q1A(R2).

- Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

- Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.

- ACS Publications. (2013).

- White Rose Research Online. (2024, April 25).

- BioPharmaReporter. (2024). A practical guide to forced degradation and stability studies for drug substances.

- MilliporeSigma. Selecting Orthogonal Building Blocks.

- European Medicines Agency. (2023, July 13).

- Wikipedia. Allyl group.

- BioPharmaSpec.

- IJCRT.org. (2021, July 26).

- University of Texas at Austin. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

- Organic Chemistry Portal. Allyl Ethers - Protecting Groups.

- PubChem. 4-Allyloxy-4-methylpiperidine hydrochloride.

- Journal of Applied Pharmaceutical Science. (2016, August 20).

- Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt.

- Cayman Chemical. 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1).

- Atmospheric Chemistry and Physics. (2019, February 18). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts.

- Benchchem. An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group.

- Chem-Impex. 4-Acetyl-4-phenylpiperidine hydrochloride.

- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- MDPI. (2022, April 6). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.

- ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?

- Cayman Chemical. 4-Anilino-1-Cbz-piperidine (CAS 159874-18-7).

- Sigma-Aldrich. 4-(pyrrolidin-1-yl)piperidine, HCl.

- ECHEMI. (2018). Difference between amino acid free base and its hydrochloride salt?

- Wikipedia. Piperidine.

- ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs.

- LookChem. 4,4-Piperidinediol hydrochloride.

- PubChem. 1-(Prop-2-en-1-yl)piperidine.

- ChemicalBook. (2023, October 12).

- PubChem.

Sources

- 1. biosynce.com [biosynce.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pharmtech.com [pharmtech.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Allyl group - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. Forced Degradation Testing | SGS Thailand [sgs.com]

- 14. onyxipca.com [onyxipca.com]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. pharmaoffer.com [pharmaoffer.com]

Beyond the Standard SDS: A Mechanistic Safety and Handling Guide for 4-Allylpiperidine Derivatives

Executive Summary

As a Senior Application Scientist, I frequently observe that standard 16-section Safety Data Sheets (SDS) fail to convey the underlying chemical logic of a compound's hazards. For 4-allylpiperidine derivatives—crucial intermediates in the synthesis of CNS-active agents, analgesics, and monoamine oxidase (MAO) inhibitors—understanding the synergy between the basic piperidine core and the reactive allyl group is vital. This whitepaper translates static SDS data into a dynamic, mechanistically grounded guide. By explaining the causality behind experimental choices, we establish self-validating protocols that ensure absolute laboratory safety and scientific integrity.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard SDS documents classify 4-allylpiperidines as flammable, corrosive, and irritant[1]. However, to design safe experiments, researchers must understand why these classifications exist at a molecular level.

The Piperidine Core: Lipophilicity and Basicity

Piperidine is a saturated six-membered nitrogen heterocycle. Its secondary amine is highly basic (pKa ≈ 11.2), meaning it exists predominantly in a protonated state at physiological pH[2]. This basicity, combined with the lipophilicity of the carbon ring, allows piperidine derivatives to easily cross the blood-brain barrier (BBB), making them privileged scaffolds for CNS drugs[2].

However, this same property presents a severe dermal absorption and systemic toxicity hazard. In long-term exposure scenarios, the basic nitrogen can interact with acidic phospholipids in cell membranes, leading to drug-induced phospholipidosis[2]. Furthermore, the nitrogen atom presents a site for cytochrome P450 (CYP450) metabolism, which can generate toxic N-oxide metabolites[2].

The Allyl Moiety: Electrophilic Potential

The addition of an allyl group at the 4-position introduces a site for carbon-carbon bond formation, which is highly useful in ring-closing metathesis or oxidation during drug synthesis[3][4]. Biologically and toxicologically, this alkene is susceptible to epoxidation by hepatic enzymes. The resulting epoxides are highly reactive electrophiles that can covalently bind to DNA and cellular proteins, inducing oxidative stress, neurotoxicity, and potential genotoxicity[5].

Caption: CYP450-mediated metabolic pathways of 4-allylpiperidines leading to cellular toxicity.

Quantitative Hazard & Physicochemical Data

To properly calibrate fume hood flow rates and select personal protective equipment (PPE), researchers must consult the physicochemical metrics. The following table synthesizes data for 4-allylpiperidine and its common protected derivatives (e.g., N-Boc-4-allylpiperidine), mapping properties directly to their safety implications.

| Property / Metric | 4-Allylpiperidine (Free Base) | N-Boc-4-allylpiperidine | Causality & Safety Implication |

| Molecular Weight | 125.21 g/mol [1] | ~225.3 g/mol | Low MW of the free base increases volatility; requires strict localized exhaust. |

| Physical State | Colorless to pale yellow liquid | Viscous liquid / Solid | Free base poses a higher inhalation risk; N-Boc is safer to weigh and transfer. |

| GHS Classification | Flammable, Corrosive, Irritant[1] | Irritant | Free amine causes severe chemical burns; Boc-protection mitigates corrosivity. |

| pKa (Conjugate Acid) | ~11.2 (Estimated)[2] | N/A (Protected) | High basicity of free base requires neutralization with weak acids during spills. |

Self-Validating Laboratory Workflows: Synthesis & Handling

When synthesizing 4-allylpiperidine derivatives—such as the allylation of piperidine-4-carboxylates—standard operating procedures (SOPs) must be self-validating. This means incorporating real-time checks that confirm both the success of the reaction and the containment of chemical hazards.

Protocol: Safe Allylation of N-Boc-piperidine-4-carboxylate

This protocol adapts the use of strong bases (e.g., LiHMDS) and electrophiles (allyl bromide)[6], embedding safety validations at each step to prevent thermal runaway and exposure.

-

Preparation & Purging (Validation: Oxygen sensor < 1%)

-

Action: Assemble flame-dried glassware in a chemical fume hood. Purge the system with ultra-high purity Argon.

-

Causality: LiHMDS is highly moisture-sensitive and pyrophoric. An inert atmosphere prevents spontaneous ignition and the degradation of the base.

-

-

Deprotonation (Validation: Internal temperature monitoring)

-

Action: Dissolve N-Boc-piperidine-4-carboxylate in anhydrous THF. Cool to -78°C using a dry ice/acetone bath. Add LiHMDS dropwise[6].

-

Causality: The formation of the enolate is highly exothermic. Maintaining -78°C prevents thermal runaway and side-reactions.

-

Self-Validation: If the internal thermocouple registers a temperature spike above -65°C, addition must be paused immediately.

-

-

Electrophilic Addition (Validation: TLC / In-situ FTIR)

-

Action: Add allyl bromide (3-bromoprop-1-ene) slowly[6].

-

Causality: Allyl bromide is a potent lachrymator and alkylating agent. Keeping the reaction cold reduces its vapor pressure.

-

Self-Validation: Monitor the disappearance of the enolate band via in-situ FTIR to confirm complete consumption of the hazardous electrophile before proceeding to workup.

-

-

Quenching & Neutralization (Validation: pH paper check)

-

Action: Quench the reaction with saturated aqueous ammonium chloride (

) at -78°C, then allow to warm to room temperature. -

Causality:

provides a mild proton source to safely neutralize unreacted LiHMDS without generating excessive heat (as water would). -

Self-Validation: The aqueous layer must test at pH ~7-8 before transfer to separatory funnels to ensure no corrosive base remains.

-

Caption: Self-validating experimental workflow for the safe allylation of piperidine derivatives.

Emergency Response & Exposure Mitigation

Because piperidine derivatives are highly lipophilic and basic[2], dermal exposure results in rapid systemic absorption, bypassing the stratum corneum with ease.

-

Dermal Spill Mitigation : Do NOT use basic soaps, which maintain the compound in its lipophilic free-base form. Flush the affected area with copious amounts of water for at least 15 minutes. In a controlled clinical/first-aid setting, the use of a dilute, weak acid (like 1% acetic acid) can help protonate the free base, rendering it more water-soluble and less capable of penetrating the lipid bilayer of the skin.

-

Inhalation & Systemic Response : Remove the subject to fresh air immediately. Because of the risk of drug-induced phospholipidosis and neurotoxicity[2][5], any subject showing signs of dizziness, respiratory irritation, or altered mental status must be evaluated for CNS depression by a medical professional.

References

-

Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. ResearchGate.5

-

A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. Benchchem. 2

-

1-(Prop-2-en-1-yl)piperidine - PubChem. National Institutes of Health (NIH). 1

-

1-Cbz-3-allylpiperidine-3-carboxylic Acid | 1363166-12-4 | Benchchem. Benchchem. 3

-

Buy 4-Allylpiperidine-4-carboxylic acid - Smolecule. Smolecule. 4

-

WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin - Google Patents. Google Patents. 6

Sources

- 1. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Cbz-3-allylpiperidine-3-carboxylic Acid | 1363166-12-4 | Benchchem [benchchem.com]

- 4. Buy 4-Allylpiperidine-4-carboxylic acid [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin - Google Patents [patents.google.com]

4-Substituted Piperidine Scaffolds: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its importance in the design and development of therapeutic agents.[1][3] The inherent "drug-like" characteristics of the piperidine motif, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its remarkable success.[4]

This guide focuses specifically on 4-substituted piperidine scaffolds, a subclass that has proven to be particularly fruitful in yielding potent and selective drugs. The substitution at the 4-position offers a strategic vector for chemists to fine-tune a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. By exploring the synthesis, conformational intricacies, and diverse therapeutic applications of these scaffolds, this document aims to provide a comprehensive resource for professionals engaged in drug discovery and development.

The Synthetic Landscape: Crafting the 4-Substituted Piperidine Core

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical endeavor in modern organic chemistry.[1] A variety of synthetic strategies have been developed to access these valuable scaffolds, ranging from classical cyclization reactions to modern catalytic asymmetric approaches.

Key Synthetic Strategies:

-

Intramolecular Cyclization: A common and powerful approach involves the cyclization of linear precursors. For instance, the reductive amination of ϖ-amino fatty acids, catalyzed by iron, provides a direct route to piperidine rings.[2] Another method utilizes a one-pot cyclization/reduction cascade of halogenated amides, activated by trifluoromethanesulfonic anhydride, followed by reduction and intramolecular nucleophilic substitution.[2]

-

[4+2] Cycloadditions: These reactions offer a convergent and often stereocontrolled route to highly functionalized piperidines. A notable example is the zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes, which provides access to sophisticated aminopiperidine analogues.[5] Furthermore, the Kwon annulation, a phosphine-catalyzed [4+2] reaction of imines with allenes, has been developed into a highly enantioselective process, yielding a range of functionalized piperidines with excellent stereoselectivity.[6][7]

-

Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a widely used method for accessing piperidine derivatives.[1] Rhodium and palladium catalysts are effective for pyridine hydrogenation.[1] For example, a rhodium(I) complex with a ferrocene ligand has been used for the stereoselective hydrogenation of unsaturated substituted piperidinones.[1]

-

Lewis Acid-Catalyzed Additions: 4-Substituted piperidines can be readily synthesized in high yield through a Lewis acid-catalyzed addition of silyl enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines.[8]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The continuous evolution of synthetic methodologies provides medicinal chemists with an expanding toolbox to create novel 4-substituted piperidine-based drug candidates.

Experimental Protocol: Catalytic Asymmetric [4+2] Annulation of Imines with Allenes (Kwon Annulation)

This protocol outlines a general procedure for the enantioselective synthesis of 4-substituted piperidines based on the work of Kwon and subsequent developments.[6][7]

Materials:

-

Substituted imine

-

Allene

-

Chiral phosphepine catalyst (e.g., C2-symmetric chiral phosphepine 1)[7]

-

Anhydrous, degassed solvent (e.g., toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphepine catalyst (typically 5-15 mol%).

-

Add the anhydrous, degassed solvent to dissolve the catalyst.

-

Add the substituted imine to the reaction mixture.

-

Add the allene to the reaction mixture.

-

Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched 4-substituted piperidine.

Self-Validation:

-

The enantiomeric excess (ee) of the product should be determined using chiral HPLC or SFC.

-

The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

-

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conformational Analysis: The Impact of 4-Substitution on Ring Geometry

The three-dimensional conformation of the piperidine ring is a critical determinant of its biological activity.[9] Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[9] However, the presence of the nitrogen atom introduces unique steric and electronic effects that influence the conformational equilibrium.[9]

Key Conformational Considerations:

-

Ring Inversion: The piperidine ring undergoes rapid interconversion between two chair conformations.

-

Nitrogen Inversion: The nitrogen atom can undergo pyramidal inversion, which also interconverts substituents on the nitrogen between axial and equatorial positions.

-

Substituent Orientation: Substituents at the 4-position can occupy either an axial or equatorial position. The preference for one orientation over the other is governed by steric hindrance, electronic effects, and intramolecular interactions.[9]

The conformational preference of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[9] A larger A-value signifies a stronger preference for the more stable equatorial position to avoid 1,3-diaxial interactions.[10] For instance, in polymethylated 4-piperidones, the chair conformation is dominant.[11]

The nature of the 4-substituent significantly influences the conformational landscape. Bulky groups will have a strong preference for the equatorial position to minimize steric clashes with axial hydrogens.[10] Furthermore, polar substituents can engage in intramolecular hydrogen bonding or dipole-dipole interactions that can influence the conformational equilibrium. For example, the introduction of fluorine atoms can lead to complex conformational behaviors due to charge-dipole, dipole-dipole, and hyperconjugative interactions.[12][13]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Grignard reaction conditions for 4-allylpiperidine synthesis

Application Note: Advanced Grignard Methodologies for the Synthesis of 4-Allylpiperidine Scaffolds

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction

4-Allylpiperidines are privileged structural motifs in modern drug discovery. They serve as critical precursors for ring-closing metathesis (RCM) in the synthesis of complex spirocycles—such as those utilized in SHP2 inhibitors[1]—and act as versatile building blocks for late-stage cross-coupling. The installation of the allyl group at the C4 position of the piperidine ring is most reliably achieved via Grignard chemistry. However, allylmagnesium halides exhibit unique and often problematic reactivities compared to standard alkyl Grignards, necessitating precise mechanistic control[2].

This guide details two distinct, field-proven Grignard methodologies:

-

Route A (Direct Addition): Nucleophilic addition to a piperidone to yield a 4,4-disubstituted piperidine.

-

Route B (Halogen-Metal Exchange): A Knochel-type Turbo Grignard exchange followed by cuprate allylation to directly yield the saturated 4-allylpiperidine[3].

Mechanistic Overview & Causality (E-E-A-T)

Route A: Direct Nucleophilic Addition to 1-Boc-4-piperidone

The direct addition of allylmagnesium bromide to 1-Boc-4-piperidone yields 1-Boc-4-allyl-4-hydroxypiperidine[1].

-

The Causality of Temperature: Allyl Grignard reagents are highly nucleophilic but also strongly basic. In the presence of ketones, deprotonation of the acidic

-protons can easily outcompete nucleophilic addition, leading to enolization and poor yields[2]. Lowering the reaction temperature to -78 °C kinetically favors the 1,2-nucleophilic addition over the acid-base reaction. -

Reagent Stoichiometry: Maintaining a slight excess of the Grignard reagent (1.2–1.5 equiv) ensures complete conversion. However, large excesses must be avoided to suppress Würtz-type homocoupling, which generates 1,5-hexadiene and consumes the reagent[4].

Route B: Knochel-Type Halogen-Metal Exchange & Allylation

If the target is the fully saturated 4-allylpiperidine (lacking the C4-hydroxyl), Route A necessitates a problematic dehydration and highly selective alkene reduction sequence. Route B bypasses this by forming the Csp3-Csp3 bond directly.

-

The Causality of Turbo Grignard: 1-Boc-4-iodopiperidine is treated with

-PrMgCl·LiCl. Standard -

The Causality of Transmetalation: Grignard reagents are "hard" nucleophiles and react poorly with unactivated alkyl halides via

. Transmetalation with catalytic CuCN·2LiCl generates a "softer" organocuprate species that readily undergoes clean substitution with allyl bromide[3].

Workflow Visualization

Figure 1: Mechanistic divergence between direct ketone addition and halogen-metal exchange routes.

Quantitative Data & Route Comparison

Table 1 summarizes the operational metrics for both synthetic pathways, allowing process chemists to select the appropriate route based on the final target requirements.

| Metric | Route A: Direct Addition | Route B: Halogen-Metal Exchange |

| Target Molecule | 1-Boc-4-allyl-4-hydroxypiperidine | 1-Boc-4-allylpiperidine |

| Step Count (to saturated ring) | 3 (Addition, Dehydration, Reduction) | 1 (Exchange-Coupling) |

| Overall Yield (Target) | 40–50% (Limited by reduction selectivity) | 75–85% |

| Key Reagents | AllylMgBr (1.0 M in THF) | |

| Scalability | High (Robust up to kilogram scale) | High (Requires strict cryogenic control) |

| Primary Side Reactions | Enolization, Würtz homocoupling | Incomplete exchange, premature protonation |

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 1-Boc-4-allyl-4-hydroxypiperidine[1]

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (100 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Grignard Addition: Add allylmagnesium bromide (1.0 M in THF, 60.2 mL, 60.2 mmol) dropwise via a syringe pump over 45 minutes. Critical: Slow addition prevents localized exothermic heating, which would promote enolization.

-

Reaction Maturation: Stir the mixture at -78 °C for 1.5 hours, then allow it to slowly warm to 0 °C over 1 hour.

-

Quench & Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH

Cl (50 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na -

Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford the product as a colorless oil.

Self-Validation Checkpoints (Protocol A):

-

Visual Cue: Upon addition of AllylMgBr, the solution should remain clear. If a heavy white precipitate forms immediately, it indicates moisture contamination or premature Würtz coupling (MgBr

precipitation)[4]. -

TLC Analysis: Using Hexanes/EtOAc (3:1) with a KMnO

stain. The product will rapidly reduce KMnO

Protocol B: Synthesis of 1-Boc-4-allylpiperidine via Turbo Grignard[3]

-

Halogen-Metal Exchange: In a flame-dried flask under argon, dissolve 1-Boc-4-iodopiperidine (5.0 g, 16.1 mmol) in anhydrous THF (50 mL). Cool the solution to -20 °C.

-

Turbo Grignard Addition: Add

-PrMgCl·LiCl (1.3 M in THF, 13.6 mL, 17.7 mmol) dropwise. Stir for 1 hour at -20 °C. -

Transmetalation: Add a soluble copper salt solution, CuCN·2LiCl (1.0 M in THF, 1.6 mL, 1.6 mmol, 10 mol%), and stir for 15 minutes.

-

Allylation: Add allyl bromide (1.67 mL, 19.3 mmol) neat, dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench & Workup: Quench with a 1:1 mixture of sat. NH

Cl and 10% NH

Self-Validation Checkpoints (Protocol B):

-

Exchange Validation: Quench a 0.1 mL reaction aliquot (post-Turbo Grignard addition) with iodine. GC-MS should show >95% conversion of the starting material to the corresponding protonated/re-iodinated species, validating the exchange efficiency.

-

Colorimetric Validation: The addition of CuCN·2LiCl turns the reaction dark green/brown (formation of the cuprate). Upon successful cross-coupling with allyl bromide, the solution transitions to a lighter yellow/green suspension, visually confirming the consumption of the organocuprate intermediate.

References

1.[3] Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 2.[2] Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds Source: PMC (National Institutes of Health) URL: 3.[4] Organic Syntheses Procedure: Allylmagnesium bromide Source: Organic Syntheses URL: 4.[1] US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors Source: Google Patents URL:

Sources

- 1. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]

- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Barbier Reaction of N-Protected 4-Piperidone with Allyl Halides

Introduction: The Strategic Importance of 4-Allyl-4-Hydroxypiperidine Scaffolds

In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in the design of novel therapeutics. The introduction of a tertiary alcohol and an allyl group at the 4-position of the piperidine ring generates a versatile chiral building block, 4-allyl-4-hydroxypiperidine, which serves as a valuable precursor for a diverse array of more complex molecular architectures. This application note provides a detailed guide to the synthesis of N-protected 4-allyl-4-hydroxypiperidine derivatives via the Barbier reaction, a powerful and practical method for carbon-carbon bond formation.

The Barbier reaction, first reported by Philippe Barbier in 1899, offers a significant operational advantage over the more traditional Grignard reaction.[2] In a Barbier reaction, an alkyl halide, a carbonyl compound, and a metal are all combined in a single pot, generating the organometallic nucleophile in situ.[3] This one-pot approach circumvents the need for the separate preparation and handling of often sensitive organometallic reagents. Furthermore, Barbier reactions can often be conducted in the presence of protic solvents, including water, rendering them a greener and more practical alternative in many synthetic applications.[2]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Barbier reaction for the efficient synthesis of 4-allyl-4-hydroxypiperidine building blocks. We will delve into the mechanistic nuances of the reaction, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: A Tale of In Situ Nucleophile Generation

The Barbier reaction's mechanism, while not fully elucidated in all its variations, is generally understood to involve the formation of an organometallic species on the surface of the metal.[4] This process is initiated by a single-electron transfer (SET) from the metal to the allyl halide, generating a radical anion that subsequently collapses to form an allyl radical and a halide anion. The allyl radical then combines with the metal to form the organometallic nucleophile, which then adds to the carbonyl group of the N-protected 4-piperidone.

The choice of metal is a critical parameter influencing the reaction's efficiency and selectivity. Zinc and indium are among the most commonly employed metals for this transformation, each offering distinct advantages.[5][6]

-

Zinc: A cost-effective and readily available metal, zinc is a robust choice for Barbier-type allylations. Zinc-mediated reactions are often performed in a mixture of an organic solvent, such as tetrahydrofuran (THF), and an aqueous solution of an ammonium salt (e.g., NH₄Cl) to facilitate the reaction.[6]

-

Indium: Indium is particularly noteworthy for its high reactivity and remarkable tolerance to water.[2] Indium-mediated Barbier reactions can often be conducted in neat water, a significant advantage from a green chemistry perspective. Indium also tends to exhibit high chemoselectivity, reacting preferentially with aldehydes over ketones.[2]

The overall transformation can be depicted as follows:

Caption: General workflow of the one-pot Barbier reaction.

The Critical Role of the N-Protecting Group

The nitrogen atom of the piperidine ring is a nucleophilic center that can interfere with the desired reaction at the C-4 carbonyl. Therefore, the use of a suitable protecting group is paramount for the success of the Barbier reaction. The ideal protecting group should be stable under the reaction conditions and readily removable at a later stage of the synthesis. The two most common N-protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Stability under Barbier Conditions |

| Boc | tBu-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation.[7] Generally stable under Barbier conditions. |

| Cbz (Z) | Bn-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[7] Generally stable under Barbier conditions. |

Causality Behind Experimental Choices:

-

N-Boc Protection: The Boc group is often the preferred choice due to its robustness and the mild, non-reducing conditions required for its removal. This orthogonality allows for subsequent modifications of the allyl group (e.g., via hydrogenation) without affecting the N-protection.[7]

-

N-Cbz Protection: The Cbz group provides an excellent alternative, particularly when acid-sensitive functional groups are present elsewhere in the molecule. Its removal via catalytic hydrogenolysis is a highly selective transformation.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative procedures for the Barbier reaction of N-Boc-4-piperidone with allyl bromide, utilizing either zinc or indium as the mediating metal. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Zinc-Mediated Barbier Reaction of N-Boc-4-Piperidone

This protocol is adapted from general procedures for zinc-mediated Barbier reactions of ketones.[8]

Materials:

-

N-Boc-4-piperidone

-

Allyl bromide

-

Zinc dust (<10 micron, activated)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Caption: Workflow for the zinc-mediated Barbier reaction.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-4-piperidone (1.0 equiv.), zinc dust (2.0 equiv.), and anhydrous THF.

-

Addition of Allyl Bromide: Add allyl bromide (1.5 equiv.) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-4-allyl-4-hydroxypiperidine as a white solid.[9]

Protocol 2: Indium-Mediated Barbier Reaction of N-Boc-4-Piperidone in Aqueous Media

This protocol is adapted from general procedures for indium-mediated Barbier reactions.[2]

Materials:

-

N-Boc-4-piperidone

-

Allyl bromide

-

Indium powder

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend N-Boc-4-piperidone (1.0 equiv.) and indium powder (1.2 equiv.) in deionized water.

-

Addition of Allyl Bromide: Add allyl bromide (1.5 equiv.) to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-allyl-4-hydroxypiperidine.

Data Presentation and Characterization

The expected product, 1-Boc-4-allyl-4-hydroxypiperidine, has the following characteristics:

| Property | Value |

| CAS Number | 203662-51-5[9] |

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| Appearance | Solid[9] |

Representative Spectroscopic Data (¹H NMR):

While a full spectrum is not provided in the search results, the key expected proton signals for 1-Boc-4-hydroxypiperidine are available and can be used as a reference for the starting material.[10][11] For the product, one would expect to see the disappearance of the ketone and the appearance of signals corresponding to the allyl group (in the range of 5.0-6.0 ppm for the vinyl protons and around 2.2-2.5 ppm for the allylic methylene protons) and a hydroxyl proton.

Applications in Drug Development

The 4-allyl-4-hydroxypiperidine scaffold is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. The tertiary alcohol can serve as a handle for further functionalization, while the allyl group can be subjected to various transformations, including:

-

Oxidative cleavage: To yield a carboxylic acid or an aldehyde.

-

Hydroboration-oxidation: To introduce a primary alcohol.

-

Epoxidation: To form an epoxide for further nucleophilic attack.

-

Metathesis reactions: To construct more complex carbon skeletons.

This versatility has led to the incorporation of this scaffold into compounds targeting a variety of diseases, including neurological disorders and as antagonists for various receptors.[1][12]

Conclusion and Future Perspectives

The Barbier reaction provides a robust and operationally simple method for the synthesis of N-protected 4-allyl-4-hydroxypiperidine derivatives. The choice between a zinc- or indium-mediated approach will depend on the specific requirements of the synthesis, with indium offering advantages in terms of its water tolerance. The judicious selection of the N-protecting group, typically Boc or Cbz, allows for orthogonal deprotection strategies in multi-step syntheses. The resulting 4-allyl-4-hydroxypiperidine scaffold is a versatile building block with significant potential in the development of novel therapeutics. Future research in this area may focus on the development of catalytic and enantioselective Barbier reactions to access chiral 4-allyl-4-hydroxypiperidine derivatives with high optical purity.

References